1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene
Description
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:
- An iodine atom at position 3, enabling coupling reactions.
- A trifluoromethoxy group at position 4, imparting electron-withdrawing properties.
This compound’s molecular formula is C₁₀H₁₁ClF₃IO, with a molar mass of 366.35 g/mol. Its structural complexity makes it a candidate for specialized organic synthesis, particularly in pharmaceutical or agrochemical intermediates.
Properties
Molecular Formula |
C10H9ClF3IO |
|---|---|
Molecular Weight |
364.53 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-9(8(15)6-7)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
NICUCKHQWRKKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)I)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chloropropyl Chain Introduction
The 3-chloropropyl group is appended via Friedel-Crafts alkylation or nucleophilic aromatic substitution (SNAr). Industrial methods favor SNAr due to better regiocontrol:
SNAr Protocol:
Competing Reaction Pathways
Side reactions, such as over-alkylation or dehalogenation, are mitigated by:
- Stoichiometric Control: Limiting alkylating agent to 1.1 equivalents.
- Low-Temperature Phases: Maintaining reactions below 100°C to prevent C-I bond cleavage.
Purification and Isolation Techniques
Solvent Extraction and Distillation
Crude reaction mixtures are purified via sequential solvent extractions (e.g., DCM/water) followed by fractional distillation. The patent WO2016125185A2 highlights the use of dichloromethane for isolating nitro intermediates, achieving >99% purity through layer separation and Na₂SO₄ drying.
Chromatographic Methods
For laboratory-scale synthesis, column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomers. Gas chromatography-mass spectrometry (GC-MS) confirms structural fidelity, particularly for distinguishing ortho/para products.
Optimization Strategies for Industrial Scaling
Catalytic System Enhancements
Yield Comparison Across Methodologies
| Step | Method | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Trifluoromethoxyation | AHF fluoridation | None | None | 75% |
| Iodination | FeCl₃-catalyzed iodination | FeCl₃ | DCM | 78% |
| Chloropropyl addition | SNAr alkylation | K₂CO₃ | DMF | 68% |
Challenges and Mitigation
Regioselectivity in Iodination
The electron-withdrawing -OCF₃ group directs electrophilic substitution to the meta position, but competing ortho products (<10%) necessitate careful quenching and extraction.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on the specific context in which it is used. In chemical reactions, the presence of the trifluoromethoxy group can influence the electron density of the benzene ring, affecting reactivity. The 3-chloropropyl group can participate in further reactions, and the iodine atom can act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural Comparison of Selected Benzene Derivatives
Key Observations:
Substituent Effects on Molar Mass :
- The target compound’s iodine atom contributes significantly to its higher molar mass (366.35 g/mol) compared to analogs with lighter substituents (e.g., nitro group in : 283.63 g/mol).
- The trifluoromethoxy group increases molecular weight due to fluorine’s atomic mass, while the chloropropyl chain adds bulk and hydrophobicity.
Functional Group Reactivity :
- Iodo vs. Nitro Groups : The iodine in the target compound enables cross-coupling reactions (e.g., Ullmann, Suzuki), whereas the nitro group in is reducible to amines, offering divergent synthetic pathways .
- Chloropropyl Chain : The terminal chlorine in the chloropropyl group allows nucleophilic substitution (e.g., with amines or thiols), a feature absent in simpler analogs like 1-iodo-4-(trifluoromethoxy)benzene .
Physical Property Trends :
- Boiling Point : The compound in (boiling point 271.6°C) suggests that trifluoromethoxy and chloropropyl groups elevate boiling points due to increased molecular weight and polarity. The target compound’s iodine substituent likely further elevates this value, though exact data is unavailable.
- Density : The density of 1.349 g/cm³ in correlates with halogen content (Cl, F); the target compound’s iodine atom may increase density further.
Stability and Handling Considerations
- Chloropropyl Group : Hydrolytic instability of the C-Cl bond may require anhydrous conditions during reactions, contrasting with more stable methyl or ethyl chains.
Biological Activity
1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene is an organic compound characterized by its unique combination of functional groups, including a chloropropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring. This structural configuration imparts distinctive chemical properties that are significant in medicinal chemistry and related fields. The molecular formula of this compound is C₁₀H₉ClF₃IO, with a molecular weight of approximately 364.53 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps that may require optimization for yield and purity. Common methods include nucleophilic substitution reactions and coupling reactions with various catalysts .
Biological Activity
The biological activity of this compound is primarily influenced by its chemical structure. The trifluoromethoxy group enhances the lipophilicity and metabolic stability, while the iodine and chloropropyl groups can contribute to its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit significant interactions with biological macromolecules, such as proteins and nucleic acids. The presence of halogens (iodine and chlorine) can facilitate binding to these macromolecules, potentially leading to inhibitory effects on various cellular processes .
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that compounds similar to this compound showed promising antitumor activity in vitro. The mechanism was attributed to the inhibition of cell proliferation through apoptosis induction in cancer cell lines .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial properties of halogenated benzene derivatives, suggesting that the compound could exhibit activity against both Gram-positive and Gram-negative bacteria. The trifluoromethoxy group enhances the compound's ability to penetrate bacterial membranes .
- Binding Affinity Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various protein targets. These studies indicated strong interactions with enzymes involved in metabolic pathways, suggesting potential applications in drug design .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₀H₉ClF₃IO | Chloropropyl, Iodine, Trifluoromethoxy | Antitumor, Antimicrobial |
| 1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene | C₁₁H₉BrF₃IO | Bromopropyl instead of chloropropyl | Similar biological activities but varied potency |
| 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene | C₁₀H₉ClF₃IO | Iodine at a different position | Potentially different mechanism of action |
Q & A
Q. How can this compound serve as a precursor for PET radiotracers targeting neurological receptors?
- Methodological Answer :
- Radiolabeling : Replace the iodine atom with fluorine-18 via nucleophilic substitution using K[18F]/K222. The trifluoromethoxy group enhances blood-brain barrier penetration .
- Validation : Perform autoradiography on brain tissue sections to assess binding affinity to serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
